molecular formula C7H13ClN2 B2446178 1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride CAS No. 1909317-09-4

1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride

Cat. No.: B2446178
CAS No.: 1909317-09-4
M. Wt: 160.65
InChI Key: VUPSPHLEIRVERM-UHFFFAOYSA-N
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Description

1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride is a chemical compound with the molecular formula C7H13ClN2. It is a solid at room temperature and is known for its applications in various scientific research fields. The compound is characterized by the presence of an aminomethyl group attached to a cyclopentane ring, with a carbonitrile group and a hydrochloride salt.

Properties

IUPAC Name

1-(aminomethyl)cyclopentane-1-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2.ClH/c8-5-7(6-9)3-1-2-4-7;/h1-5,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPSPHLEIRVERM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909317-09-4
Record name 1-(aminomethyl)cyclopentane-1-carbonitrile hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride typically involves the reaction of cyclopentanone with formaldehyde and ammonium chloride to form the intermediate 1-(Aminomethyl)cyclopentanol. This intermediate is then subjected to dehydration and subsequent reaction with hydrogen cyanide to yield 1-(Aminomethyl)cyclopentanecarbonitrile. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The final product is purified through crystallization and filtration techniques to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride has been utilized in several research areas:

Organic Synthesis

  • Building Block : It serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations that can lead to novel compounds.
  • Reagent in Reactions : The compound is employed as a reagent in organic synthesis, facilitating reactions such as nucleophilic substitutions and reductions.

Biological Studies

  • Enzyme Mechanisms : The compound is used in studying enzyme mechanisms due to its ability to interact with biological molecules. The aminomethyl group can form hydrogen bonds, influencing enzyme activity.
  • Potential Ligand : It has been explored as a potential ligand in biochemical assays, aiding in the understanding of molecular interactions within biological systems .

Medicinal Chemistry

  • Therapeutic Applications : Research indicates that this compound may serve as a precursor for pharmaceutical compounds, particularly in the development of new therapeutic agents targeting various diseases.
  • Anticancer Properties : Studies have demonstrated its potential role in cancer research, specifically its ability to modulate autophagy pathways, which are crucial for cancer cell survival and proliferation. Initial results suggest it may inhibit cancer cell growth, particularly in breast cancer models .

Anticancer Activity

Recent investigations have highlighted the efficacy of this compound in inhibiting cancer cell proliferation. For instance:

  • Study on Breast Cancer Cells : In vitro experiments showed that the compound could reduce cell viability significantly by affecting autophagy processes, similar to established agents like chloroquine .
  • Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications to the cyclopentane ring can enhance or diminish biological activity, indicating the importance of structural variations for therapeutic efficacy .

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The carbonitrile group can undergo hydrolysis to form carboxylic acids, which can further interact with enzymes and receptors. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Aminomethyl)cyclohexanecarbonitrile hydrochloride
  • 1-(Aminomethyl)cyclobutanecarbonitrile hydrochloride
  • 1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride

Uniqueness

1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride is unique due to its specific ring size, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and for developing novel chemical entities .

Biological Activity

1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride is a chemical compound with significant potential in various biological applications. Characterized by its unique structure, which includes an aminomethyl group attached to a cyclopentane ring and a carbonitrile group, this compound has garnered attention for its interactions with biological systems.

  • Molecular Formula : C7H13ClN2
  • Molecular Weight : 160.64 g/mol
  • CAS Number : 1909317-09-4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The aminomethyl group can form hydrogen bonds with various biological molecules, influencing their activity. The carbonitrile group may undergo hydrolysis to yield carboxylic acids, which can further interact with enzymes and receptors, modulating biochemical pathways and cellular processes.

Biological Applications

This compound has been explored in several areas of research:

  • Medicinal Chemistry : It serves as a precursor for synthesizing pharmaceutical compounds and exploring new therapeutic agents.
  • Biochemistry : The compound is utilized in studying enzyme mechanisms and as a potential ligand in biochemical assays.
  • Cancer Research : Investigations into its role as an anticancer agent have shown promise, particularly in modulating autophagy pathways .

1. Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer treatment. For instance, it has been tested alongside other compounds for its cytotoxic effects on breast cancer cell lines. Initial results indicate that it may inhibit cancer cell proliferation by affecting autophagy processes, similar to established agents like chloroquine .

2. Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has revealed that modifications to the cyclopentane ring can significantly impact the biological activity of the compound. Variations in substituents on the aminomethyl group have been shown to enhance or diminish its efficacy against cancer cells .

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with related compounds reveals its unique properties:

Compound NameKey Features
1-(Aminomethyl)cyclohexanecarbonitrile hydrochlorideLarger ring size, different steric properties
1-(Aminomethyl)cyclobutanecarbonitrile hydrochlorideSmaller ring size, potentially different reactivity
1-(Aminomethyl)cyclopropanecarbonitrile hydrochlorideUnique electronic properties due to smaller ring

Q & A

Q. Critical Parameters :

  • Catalyst selection : Lewis acids (e.g., ZnCl₂) improve reaction efficiency.
  • Temperature control : Reactions often require low temperatures (−10°C to 25°C) to prevent nitrile hydrolysis .
  • Purification : Column chromatography with polar solvents (e.g., methanol/dichloromethane) ensures high purity (>95%) .

Q. Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the cyclopentane backbone and amine-methyl group (δ 1.5–2.5 ppm for cyclopentane protons; δ 3.1–3.4 ppm for CH₂NH₂) .
  • Mass Spectrometry : Exact mass analysis (e.g., HRMS) verifies the molecular ion [M+H]⁺ at m/z 201.1312 (calculated) .
  • FTIR : Peaks at 2240 cm⁻¹ (C≡N stretch) and 1600 cm⁻¹ (N-H bend) confirm functional groups .

Critical Note : Discrepancies in splitting patterns (e.g., unexpected NMR multiplicities) may arise from rotational restrictions in the cyclopentane ring, requiring 2D NMR (COSY, HSQC) for resolution .

Basic Question: What are the key safety considerations and handling protocols for this compound in laboratory settings?

Q. Methodological Answer :

  • Hazard Classification : Classified as Acute Tox. Category 4 (oral) and Skin Sens. Category 1 .
  • Handling Protocols :
    • Use PPE (gloves, goggles) and work in a fume hood.
    • Avoid contact with strong oxidizers to prevent decomposition to toxic gases (e.g., HCN) .
  • Storage : Store at 2–8°C in airtight containers; hygroscopicity requires desiccant packs .

Advanced Question: How do solvent polarity and temperature variations impact the stability of this compound during long-term storage?

Methodological Answer :
Stability studies in different solvents reveal:

  • Polar aprotic solvents (DMF, DMSO) : Induce gradual degradation (5–10% over 30 days at 25°C) via nucleophilic attack on the nitrile group.
  • Non-polar solvents (hexane) : Improve stability (<2% degradation under same conditions) .

Q. Methodological Answer :

  • Dynamic NMR (DNMR) : Resolves conformational exchange broadening in cyclopentane rings by analyzing temperature-dependent spectra (e.g., coalescence temperatures for ring-flipping) .
  • Computational Validation : DFT calculations (B3LYP/6-31G*) predict chemical shifts and coupling constants, aiding peak assignment .

Case Study : Observed doublet-of-doublets (J = 8.2 Hz) for CH₂NH₂ in experimental ¹H NMR vs. predicted triplet (J = 6.5 Hz) suggests restricted rotation; confirmed via variable-temperature NMR .

Advanced Question: How can computational methods predict the reactivity of this compound in complex syntheses?

Q. Methodological Answer :

  • DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For this compound, the nitrile group (LUMO = −1.8 eV) is prone to nucleophilic attack .
  • Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., nitrilases) to design biocatalytic pathways for derivative synthesis .

Application Example : MD simulations revealed selective binding of the compound to Pseudomonas fluorescens nitrilase, enabling enzymatic hydrolysis to cyclopentanecarboxylic acid derivatives .

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